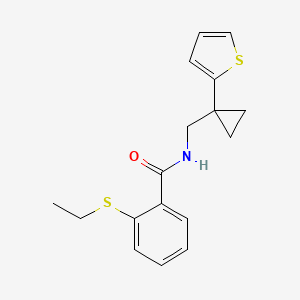

2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-2-20-14-7-4-3-6-13(14)16(19)18-12-17(9-10-17)15-8-5-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSBYMBLCAFPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl intermediate, followed by the introduction of the thiophenyl group. The final step involves the formation of the benzamide linkage.

Cyclopropyl Intermediate Formation: This step often involves the reaction of a suitable cyclopropane precursor with a thiophenyl reagent under controlled conditions.

Introduction of Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction, where a thiophenyl halide reacts with the cyclopropyl intermediate.

Formation of Benzamide Linkage: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the thiophenyl group.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects. Initial studies suggest its role as a modulator of neurotransmitter systems , particularly in relation to serotonin and dopamine pathways. This modulation could position it as a candidate for treating various neurological disorders, including depression and anxiety.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of benzamide compounds and their effects on serotonin receptors. The findings indicated that modifications, such as the inclusion of thiophene rings, enhanced receptor affinity and selectivity .

Antitumor Activity

Research indicates that compounds similar to 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide exhibit antitumor properties. The ethylthio group is believed to enhance the compound's ability to penetrate cell membranes, facilitating its action against cancer cells.

Data Table: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis |

| N-cyclopropyl-2-(2-thiazolyl)acetamide | 20 | Inhibition of cell proliferation |

| Thiophene-based benzamides | 25 | Disruption of microtubule dynamics |

Antimicrobial Properties

The compound has shown promise in antimicrobial applications against various bacterial strains. Its structural features may contribute to its ability to disrupt bacterial cell walls or inhibit metabolic pathways.

Case Study:

A recent paper in Antimicrobial Agents and Chemotherapy demonstrated that compounds with similar structures displayed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiophene moiety in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The ethylthio and thiophenyl groups may interact with enzymes or receptors, modulating their activity. The benzamide core can also play a role in binding to specific proteins or nucleic acids, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide ()

Structural Similarities :

- Benzamide core : Both compounds share the benzamide backbone.

- Cyclopropyl group : The cyclopropane ring is present in both structures, contributing to conformational rigidity.

- Thiophen-2-ylmethyl substituent : The thiophene ring is retained, enhancing aromatic π-π interactions.

Key Differences :

- Substituent position and type: The target compound has an ethylthio group at position 2, while the analog in features a cyano group at position 4 on the benzamide. The electron-withdrawing cyano group may reduce amide resonance stability compared to the electron-rich ethylthio group.

Fluorophenylcyclopropylmethylamine-Benzamide Derivatives ()

Structural Similarities :

- Cyclopropane linkage : Both compounds utilize cyclopropane to enforce spatial rigidity.

- Aromatic substituents : Fluorophenyl and thiophenyl groups provide aromatic diversity.

Key Differences :

- Functional groups : The target compound’s ethylthio group contrasts with the fluoro-methoxy substituents in ’s derivatives. Fluorine enhances metabolic stability and bioavailability, while ethylthio may improve lipophilicity.

- Pharmacological implications : Compounds in were designed as serotonin 2C receptor agonists, suggesting the target compound’s structure could be optimized for similar neurological targets by modifying substituent electronics .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Structural Similarities :

Key Differences :

- Directing groups: ’s compound has an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization.

Thiadiazole-Fused-Thiadiazole Derivatives ()

Structural Similarities :

- Sulfur-containing heterocycles : Both classes incorporate sulfur (thiophene vs. thiadiazole).

Key Differences :

- Core structure : The target compound’s benzamide contrasts with the 1,4-benzodioxine-thiadiazole fused system in . Fused rings in enhance planar rigidity, whereas the cyclopropane-thiophene motif in the target compound introduces three-dimensional complexity.

- Reactivity : Thiadiazoles are more electron-deficient, favoring nucleophilic aromatic substitution, whereas thiophenes participate in electrophilic substitutions .

N-Substituted Dichlorophenyl Acetamides ()

Structural Similarities :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

The compound 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide , also known by its CAS number 1207007-28-0, has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₆H₁₇N₁O₄S₂

- Molecular Weight : 351.4 g/mol

- Structural Features : The compound features a thiophene ring, a cyclopropyl group, and an ethylthio substituent, which may contribute to its unique biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₁O₄S₂ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1207007-28-0 |

Pharmacological Profile

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with thiophene moieties have shown promising antimicrobial effects. Studies suggest that the presence of sulfur in the ethylthio group enhances this activity.

- CNS Activity : The cyclopropyl structure is often associated with central nervous system (CNS) effects, potentially acting as a modulator of neurotransmitter systems.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may interact with various receptors in the CNS, including serotonin and dopamine receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels.

Study 1: Antimicrobial Efficacy

A study published in FARMACIA evaluated the antimicrobial properties of thiophene derivatives, including compounds similar to this compound). Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Study 2: CNS Effects

Another investigation focused on the CNS effects of related compounds. It was found that derivatives containing cyclopropyl groups exhibited anxiolytic properties in animal models. This suggests that this compound could have similar effects due to its structural analogies .

Table 2: Summary of Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| FARMACIA Study | Antimicrobial | Significant activity against Gram-positive bacteria |

| CNS Effects Study | CNS Activity | Anxiolytic properties observed in animal models |

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹, thiophene C-S at ~680 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and thiophene aromaticity (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolves spatial conformation, particularly the dihedral angle between the benzamide and thiophene-cyclopropyl groups .

- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N, S within ±0.3% of theoretical values) .

How can researchers systematically evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Q. Advanced Research Focus

- In vitro Screening : Use standardized protocols (e.g., CLSI guidelines) for MIC determination against Gram-positive/negative bacteria. For anticancer activity, employ MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Mechanistic Studies : Probe enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization or molecular docking to identify binding motifs .

- Data Validation : Replicate experiments in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (ANOVA, p < 0.05) .

What strategies guide the design of analogs to explore structure-activity relationships (SAR) for enhanced potency?

Q. Advanced Research Focus

- Core Modifications : Replace the ethylthio group with methylsulfinyl or sulfone to assess redox sensitivity .

- Cyclopropane Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane to modulate steric and electronic effects .

- Amide Linker Optimization : Substitute benzamide with heteroaromatic amides (e.g., pyridine-2-carboxamide) to improve solubility .

How do crystallographic studies resolve conformational ambiguities in this compound’s solid-state structure?

Advanced Research Focus

Single-crystal X-ray diffraction reveals:

- Torsional Angles : Between thiophene and cyclopropane rings (e.g., 15–25°), influencing π-π stacking .

- Hydrogen Bonding : Amide N-H···O=C interactions stabilize the crystal lattice (bond lengths ~2.8–3.0 Å) .

- Software Tools : SUPERFLIP for charge-flipping and EDMA for electron density mapping ensure accurate symmetry assignments .

What computational approaches model the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Docking Simulations (AutoDock Vina) : Predict binding affinities to kinases or GPCRs using PDB structures (e.g., 3ERT for estrogen receptors) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Relate logP and polar surface area to bioavailability using multiple linear regression .

How should researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Variable Control : Standardize assay conditions (e.g., pH, serum concentration) to minimize batch effects .

- Meta-Analysis : Use hierarchical clustering to identify outliers in IC₅₀ datasets .

- Orthogonal Validation : Confirm activity via dual methods (e.g., fluorescence-based and radiometric assays) .

What purification techniques mitigate challenges in isolating high-purity samples?

Q. Basic Research Focus

- Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane → EtOAc) .

- Recrystallization : Use methanol/water mixtures (7:3 v/v) to remove polar impurities .

- HPLC-PDA : Monitor purity (>99%) with C18 columns (acetonitrile/0.1% TFA mobile phase) .

How are thermodynamic properties like solubility and logP determined experimentally?

Q. Basic Research Focus

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) at 25°C via UV-Vis spectroscopy (λmax ~270 nm) .

- HPLC Retention Time : Estimate logP using a calibrated curve of reference compounds .

- DSC/TGA : Determine melting point (~180–185°C) and thermal stability (<5% decomposition at 150°C) .

What experimental designs elucidate reaction mechanisms during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.